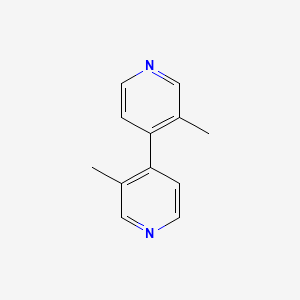
3,3'-Dimethyl-4,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl-4,4’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of methyl groups at the 3 and 3’ positions of the pyridine rings distinguishes this compound from other bipyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative in high yield.
Industrial Production Methods: While specific industrial production methods for 3,3’-Dimethyl-4,4’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: N-oxides of 3,3’-Dimethyl-4,4’-bipyridine.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
Applications De Recherche Scientifique
3,3’-Dimethyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl-4,4’-bipyridine largely depends on its role as a ligand in coordination complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The electronic properties of the bipyridine ligand influence the reactivity and stability of the metal center, thereby modulating the overall catalytic activity .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and as a precursor to paraquat.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with four methyl groups, known for its unique steric and electronic properties.
Uniqueness of 3,3’-Dimethyl-4,4’-bipyridine: The presence of methyl groups at the 3 and 3’ positions imparts distinct steric and electronic effects, influencing the compound’s reactivity and coordination behavior. This makes 3,3’-Dimethyl-4,4’-bipyridine a valuable ligand for designing metal complexes with specific properties and functions .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
3-methyl-4-(3-methylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-13-5-3-11(9)12-4-6-14-8-10(12)2/h3-8H,1-2H3 |
Clé InChI |
JNMUQURIAOKWTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C2=C(C=NC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



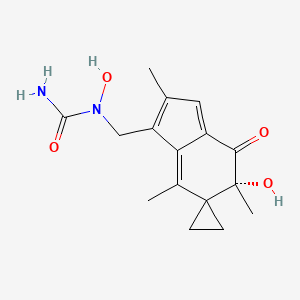
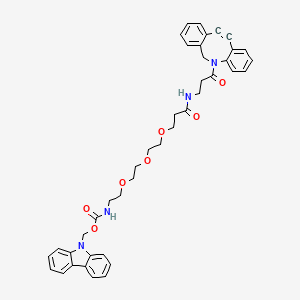

![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
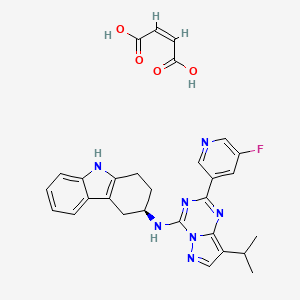
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)
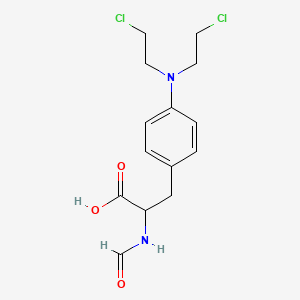

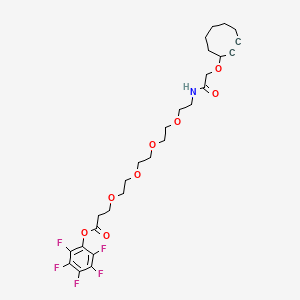
![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)

![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
